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Compound Name: 1,4-Dimethoxy-2-propylbenzene

Cat. No.: B3133397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the three isomers of

dimethoxybenzene—1,2-dimethoxybenzene (veratrole), 1,3-dimethoxybenzene, and 1,4-

dimethoxybenzene—in electrophilic aromatic substitution (EAS) reactions. Understanding the

nuances of their reactivity and regioselectivity is crucial for designing synthetic routes and

developing new chemical entities. This document summarizes key experimental data, provides

detailed methodologies for representative reactions, and illustrates the underlying chemical

principles.

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution

due to its strong electron-donating resonance effect, which enriches the aromatic ring with

electron density, making it more susceptible to attack by electrophiles.[1] All three

dimethoxybenzene isomers are, therefore, highly reactive towards EAS. However, the

positioning of the two methoxy groups leads to significant differences in their relative reactivity

and the regioselectivity of substitution.

Data Presentation: Reactivity and Regioselectivity
While direct, side-by-side kinetic data comparing the three isomers under identical conditions is

not readily available in the literature, a qualitative and semi-quantitative comparison can be

made based on established principles and reported experimental outcomes. The following
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tables summarize the expected reactivity and observed regioselectivity for common EAS

reactions.

Table 1: Relative Reactivity and Directing Effects of Dimethoxybenzene Isomers

Isomer
Common
Name

Activating
Nature

Primary
Substitution
Positions

Steric
Hindrance
Effects

1,2-

Dimethoxybenze

ne

Veratrole
Strongly

Activating
4 and 5

Moderate at

positions 3 and 6

1,3-

Dimethoxybenze

ne

Very Strongly

Activating

4 and 6 (major),

2 (minor)

Significant at

position 2

1,4-

Dimethoxybenze

ne

Strongly

Activating

2, 3, 5, and 6 (all

equivalent)
Low

Table 2: Regioselectivity in Specific Electrophilic Aromatic Substitution Reactions
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Isomer Nitration Bromination
Friedel-Crafts
Alkylation

Friedel-Crafts
Acylation

1,2-

Dimethoxybenze

ne

Dinitration yields

predominantly

the 4,5-dinitro

product.[2]

Monobromination

with NBS yields

4-

bromoveratrole.

Substitution

generally occurs

at the 4-position.

Acylation with

3,4-

dimethoxybenzoi

c acid occurs at

the 4-position.[3]

1,3-

Dimethoxybenze

ne

Strongly directed

to the 4- and 6-

positions.[1]

Bromination

occurs

preferentially at

the 4-position.

Alkylation is

directed to the 4-

and 6-positions.

Acylation occurs

at the 4-position.

1,4-

Dimethoxybenze

ne

Dinitration shows

complex

regioselectivity

influenced by

solvent effects.

[2]

Monobromination

occurs at any of

the equivalent

positions.

Prone to

polysubstitution,

yielding the 2,5-

dialkylated

product.[4]

Acylation occurs

at any of the

equivalent

positions.

Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions are provided below.

These protocols are representative and may require optimization based on specific laboratory

conditions and desired outcomes.

Nitration of 1,2-Dimethoxybenzene (to yield 4,5-
Dinitroveratrole)
This protocol is adapted from studies on the dinitration of dialkoxybenzenes.[2]

Materials:

1,2-Dimethoxybenzene

Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)

Ice bath

Magnetic stirrer and stir bar

Round-bottom flask

Dropping funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, cool 10 mL of concentrated sulfuric

acid to 0-5 °C in an ice bath.

Slowly add 2.0 g of 1,2-dimethoxybenzene to the cooled sulfuric acid with continuous

stirring, ensuring the temperature remains below 10 °C.

Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of

concentrated sulfuric acid in a separate flask, cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of 1,2-dimethoxybenzene over 30 minutes,

maintaining the reaction temperature between 0-10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1

hour.

Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until

the washings are neutral, and then with a small amount of cold ethanol.

Recrystallize the crude product from ethanol to obtain purified 4,5-dinitroveratrole.

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
This protocol describes the dialkylation of 1,4-dimethoxybenzene with t-butyl alcohol.[4]

Materials:
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1,4-Dimethoxybenzene

t-Butyl alcohol

Glacial Acetic Acid

Concentrated Sulfuric Acid (98%)

Ice bath

Erlenmeyer flask

Magnetic stirrer and stir bar

Procedure:

Dissolve 0.240 g of 1,4-dimethoxybenzene in 0.8 mL of glacial acetic acid in a 10-mL round-

bottom flask with gentle warming if necessary.

Add 0.4 mL of t-butyl alcohol to the solution.

Cool the mixture in an ice bath and slowly add 0.8 mL of concentrated sulfuric acid dropwise

with stirring.

After the addition is complete, remove the flask from the ice bath and let it stand at room

temperature for 15-20 minutes.

Add 5 mL of ice-cold water to the reaction mixture and stir to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude product from methanol to yield 1,4-di-t-butyl-2,5-dimethoxybenzene.

Mandatory Visualization
The following diagrams illustrate the mechanistic principles governing the reactivity of

dimethoxybenzene isomers.
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General mechanism of Electrophilic Aromatic Substitution.

Dimethoxybenzene Isomers
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Regioselectivity in the electrophilic substitution of dimethoxybenzene isomers.
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1. Reactant Preparation
(Dimethoxybenzene Isomer

+ Solvent)

2. Cooling of Reaction Mixture
(Ice Bath)

3. Slow Addition of Electrophilic Reagent
(e.g., Nitrating Mixture, Alkylating Agent)
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5. Quenching and Product Precipitation
(e.g., Addition to Ice Water)

6. Product Isolation
(Vacuum Filtration)

7. Purification
(Recrystallization)

8. Product Characterization
(e.g., NMR, Melting Point)
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A generalized experimental workflow for electrophilic aromatic substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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